2-(2-chlorophenoxy)pyrazine
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Overview
Description
Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2 . Pyrazine and its derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
Pyrazine derivatives are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Chemical Reactions Analysis
Pyrazine and its derivatives exhibit a wide range of chemical properties, making them an intriguing topic for various scientific and industrial applications . They can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .
Physical and Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .
Future Directions
Pyrazine and its derivatives have a myriad of applications spanning across various industries. One of the most notable uses is in the flavor and fragrance industry. Pyrazines contribute to the flavors and aromas of a multitude of foods and beverages, playing an essential role in defining their sensory profiles . Future research directions include advancing green chemistry practices and discovering novel drugs for the treatment of cancer patients .
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, including piperazine, have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that pyrazine derivatives exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The interaction of the compound with its targets likely involves these activities.
Biochemical Pathways
Pyrrolopyrazine derivatives, which include pyrazine rings, have been found to exhibit more antibacterial, antifungal, and antiviral activities, while 5h-pyrrolopyrazine derivatives showed more activity on kinase inhibition . These activities suggest that the compound may affect related biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by pyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of piperazine derivatives, which include pyrazine rings, can be influenced by various conditions, such as the presence of sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Biochemical Analysis
Biochemical Properties
For instance, introducing more pyrazine rings into a molecule can decrease the energy levels of the lowest unoccupied molecular orbitals (LUMOs), aiding electron transfer . The number and positions of the pyrazine rings can greatly influence the molecular packing in crystals, thereby affecting the intermolecular electronic coupling .
Cellular Effects
Pyrazines have been shown to demonstrate biological activities relevant to the treatment of disease . They have been associated with potential therapeutic value, including several clinically used agents .
Molecular Mechanism
The molecular mechanism of action of 2-(2-chlorophenoxy)pyrazine is not well-defined. Pyrazines have been shown to exhibit a wide range of biological functions, including antibacterial, antiviral, and anticancer properties . They can modulate a number of cancer cell lines, inhibit a number of pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification .
Temporal Effects in Laboratory Settings
It has been suggested that the single layer of CrCl2(pyrazine)2 might realize one or some of these interaction-driven states based on the QBCP protected by C4 symmetry .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is common practice in pharmacological studies to observe threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Two different pathways for the biosynthesis of alkyl-substituted pyrazines have been proposed .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Properties
IUPAC Name |
2-(2-chlorophenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZIVPLKDHXNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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